An In-depth Technical Guide to 3,4-Difluoro-4'-ethylbenzophenone: Chemical Properties and Molecular Structure
An In-depth Technical Guide to 3,4-Difluoro-4'-ethylbenzophenone: Chemical Properties and Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Difluoro-4'-ethylbenzophenone, a fluorinated aromatic ketone of increasing interest in medicinal chemistry and materials science. This document delves into its chemical properties, molecular structure, and spectroscopic signature. While experimental data for this specific compound is limited, this guide synthesizes available information and employs predictive methodologies to offer a robust profile for research and development applications. A detailed protocol for its synthesis via Friedel-Crafts acylation is presented, alongside an analysis of its potential applications, particularly in drug discovery, based on the established roles of related fluorinated benzophenone scaffolds.
Introduction: The Significance of Fluorinated Benzophenones
Benzophenone and its derivatives are a critical class of compounds, serving as foundational scaffolds in the development of therapeutics, photoinitiators, and advanced materials.[1] The strategic incorporation of fluorine atoms into the benzophenone framework can profoundly influence its physicochemical and biological properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve target binding affinity, and modulate lipophilicity, all of which are desirable traits in drug design.[2][3] The specific substitution pattern of 3,4-difluoro-4'-ethylbenzophenone, with its distinct electronic and steric features, presents a unique scaffold for the design of novel bioactive molecules.[4] This guide aims to provide a detailed technical resource for researchers working with or considering this compound for their applications.
Molecular Structure and Chemical Identity
3,4-Difluoro-4'-ethylbenzophenone is an organic compound with the chemical formula C15H12F2O. Its structure consists of a benzophenone core with two fluorine atoms substituted at the 3 and 4 positions of one phenyl ring and an ethyl group at the 4' position of the second phenyl ring.
Table 1: Chemical Identity of 3,4-Difluoro-4'-ethylbenzophenone
| Identifier | Value | Source |
| CAS Number | 845781-02-4 | [5] |
| Molecular Formula | C15H12F2O | [5] |
| Molecular Weight | 246.25 g/mol | [5] |
The presence of the difluoro and ethyl substituents on the benzophenone core is expected to induce specific conformational preferences and electronic distributions that dictate its reactivity and intermolecular interactions.
Physicochemical Properties: Experimental and Predicted Data
Table 2: Predicted Physicochemical Properties of 3,4-Difluoro-4'-ethylbenzophenone
| Property | Predicted Value | Method/Source |
| Melting Point | Not available | - |
| Boiling Point | ~350-380 °C | Joback Method (based on 4,4'-Difluorobenzophenone)[6] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, methanol, dichloromethane) | General solubility trends for benzophenones[7] |
| LogP (Octanol/Water Partition Coefficient) | ~4.5 | Crippen Method (based on 4,4'-Difluorobenzophenone)[6] |
The predicted high boiling point is consistent with a molecule of its size and polarity. The expected solubility profile is typical for benzophenone derivatives, highlighting its utility in organic synthesis and biological assays requiring organic solvents.
Synthesis of 3,4-Difluoro-4'-ethylbenzophenone: A Step-by-Step Protocol
The most common and versatile method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation.[4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Reaction Scheme
The synthesis of 3,4-Difluoro-4'-ethylbenzophenone proceeds via the Friedel-Crafts acylation of ethylbenzene with 3,4-difluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Synthesis of 3,4-Difluoro-4'-ethylbenzophenone via Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation of similar benzophenones.[4]
Materials:
-
3,4-Difluorobenzoyl chloride
-
Ethylbenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
1M HCl solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. To the dropping funnel, add a solution of 3,4-difluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C. Following the addition of the acid chloride, add ethylbenzene (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, again ensuring the temperature remains below 10 °C.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (2-3 equivalents). This will decompose the aluminum chloride complex.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.[4]
-
Washing: Wash the combined organic layers sequentially with 1M HCl, water, and saturated sodium chloride (brine) solution.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 3,4-Difluoro-4'-ethylbenzophenone.
Spectroscopic Characterization: A Predictive Analysis
Due to the scarcity of published experimental spectra for 3,4-Difluoro-4'-ethylbenzophenone, this section provides a predictive analysis based on established spectroscopic principles and data from analogous structures. These predicted spectra serve as a valuable reference for the identification and characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The predicted chemical shifts (δ) are given in parts per million (ppm).
Table 3: Predicted ¹H NMR Spectral Data for 3,4-Difluoro-4'-ethylbenzophenone
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H (ortho to C=O, ethyl-substituted ring) | ~7.7 | d | ~8.0 |
| Aromatic-H (ortho to ethyl, ethyl-substituted ring) | ~7.3 | d | ~8.0 |
| Aromatic-H (difluoro-substituted ring) | 7.4 - 7.8 | m | - |
| -CH₂- (ethyl group) | ~2.7 | q | ~7.5 |
| -CH₃ (ethyl group) | ~1.2 | t | ~7.5 |
Table 4: Predicted ¹³C NMR Spectral Data for 3,4-Difluoro-4'-ethylbenzophenone
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~195 |
| Aromatic C-F | 148 - 155 (d, ¹JCF) |
| Aromatic C (quaternary, attached to C=O) | 130 - 145 |
| Aromatic C-H | 115 - 135 |
| -CH₂- (ethyl group) | ~29 |
| -CH₃ (ethyl group) | ~15 |
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms, likely in the range of -110 to -140 ppm, with complex coupling patterns due to F-F and F-H couplings.[8]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 5: Predicted Key IR Absorption Bands for 3,4-Difluoro-4'-ethylbenzophenone
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (ketone) | ~1660 | Strong |
| C-F Stretch | 1100 - 1300 | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
The strong absorption band around 1660 cm⁻¹ is characteristic of the carbonyl group in benzophenones.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
Table 6: Predicted Mass Spectrometry Data for 3,4-Difluoro-4'-ethylbenzophenone
| Parameter | Predicted Value |
| Molecular Ion (M⁺) | m/z 246.08 |
| Key Fragmentation Peaks | Fragments corresponding to the loss of C₂H₅, CO, and cleavage of the benzoyl moieties. |
The exact mass of the molecular ion can be used to confirm the elemental composition of the synthesized compound.
Applications in Drug Development and Materials Science
The benzophenone scaffold is a well-established pharmacophore found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1] The introduction of fluorine atoms can further enhance these properties.
Caption: Potential applications stemming from the core structure of 3,4-Difluoro-4'-ethylbenzophenone.
Rationale in Drug Discovery
-
Structure-Activity Relationships (SAR): The electronic and steric properties of the 3,4-difluoro and 4'-ethyl substituents can be systematically varied to probe structure-activity relationships and optimize biological activity.[10][11] The difluoro substitution pattern, in particular, can influence the molecule's conformation and dipole moment, potentially leading to enhanced interactions with biological targets.
-
Central Nervous System (CNS) Applications: Related fluorinated benzophenones have been investigated as intermediates for drugs targeting CNS disorders. For example, 4,4'-Difluorobenzophenone is a precursor for compounds used to treat cerebral vascular diseases and senile dementia.[12] The lipophilicity of 3,4-Difluoro-4'-ethylbenzophenone may facilitate its ability to cross the blood-brain barrier.
-
Anticancer and Antimicrobial Potential: The benzophenone core is present in compounds with demonstrated anticancer and antimicrobial activities.[1] The specific halogenation pattern of 3,4-Difluoro-4'-ethylbenzophenone could lead to novel derivatives with improved potency and selectivity.
Materials Science
-
Polymer Synthesis: Difluorobenzophenone derivatives are key monomers in the synthesis of high-performance polymers like polyether ether ketone (PEEK).[12] These materials exhibit exceptional thermal stability, chemical resistance, and mechanical properties. 3,4-Difluoro-4'-ethylbenzophenone could be explored as a monomer to create novel polymers with tailored properties.
Safety and Handling
While specific toxicity data for 3,4-Difluoro-4'-ethylbenzophenone is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
Conclusion
3,4-Difluoro-4'-ethylbenzophenone represents a promising, yet underexplored, chemical entity with significant potential in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its known and predicted chemical properties, a detailed synthetic protocol, and a thorough analysis of its potential applications. By leveraging the principles of bioisosteric replacement and the unique properties of fluorine, this scaffold offers a versatile platform for the design and synthesis of novel functional molecules. Further experimental validation of the predicted data and exploration of its biological activities are warranted to fully realize the potential of this compound.
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nextsds.com [nextsds.com]
- 6. chemeo.com [chemeo.com]
- 7. Solubility Temperature Dependence Predicted from 2D Structure | ADMET and DMPK [pub.iapchem.org]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 11. Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
